molecular formula C15H14N4O2 B5433397 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H,1'H-2,4'-biimidazole

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H,1'H-2,4'-biimidazole

Cat. No.: B5433397
M. Wt: 282.30 g/mol
InChI Key: PNZMINLTFPBZNO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-benzodioxin, which is a type of aromatic ether . It also contains an imidazole ring, which is a five-membered planar ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures (benzodioxin and imidazole) and a methylene bridge connecting them .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-rich aromatic systems and the presence of nitrogen atoms in the imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the aromatic systems and the nitrogen atoms. It’s likely that this compound would have relatively high stability due to the aromaticity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole rings are present in many biologically active molecules, so this compound could potentially have biological activity .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1H-imidazol-5-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-4-14-13(3-1)20-9-11(21-14)8-19-6-5-17-15(19)12-7-16-10-18-12/h1-7,10-11H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMINLTFPBZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=CN=C3C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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